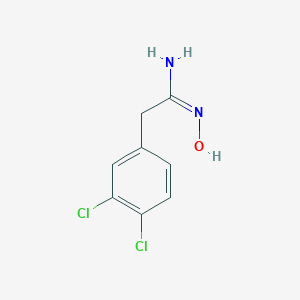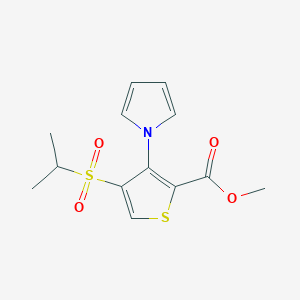![molecular formula C11H10O3 B067030 2-Phenyl-1,6-dioxaspiro[2.4]heptan-7-one CAS No. 171004-62-9](/img/structure/B67030.png)
2-Phenyl-1,6-dioxaspiro[2.4]heptan-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-1,6-dioxaspiro[2.4]heptan-7-one is a synthetic compound that has gained attention for its potential use in scientific research. It is a spiroacetal molecule that has been synthesized using various methods and has shown promising results in various biological assays.
Mécanisme D'action
The mechanism of action of 2-Phenyl-1,6-dioxaspiro[2.4]heptan-7-one is not fully understood. However, studies have suggested that it may work by inhibiting enzymes involved in cancer cell proliferation and inducing apoptosis in cancer cells. It may also work by disrupting the cell membrane of bacteria, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 2-Phenyl-1,6-dioxaspiro[2.4]heptan-7-one has low toxicity and does not cause significant biochemical or physiological effects in animal models. However, further studies are needed to fully understand the long-term effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Phenyl-1,6-dioxaspiro[2.4]heptan-7-one in lab experiments is its cost-effectiveness. It is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of this compound is its limited solubility, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the use of 2-Phenyl-1,6-dioxaspiro[2.4]heptan-7-one in scientific research. One potential direction is the development of new anticancer agents based on this compound. Another direction is the development of new antibiotics based on the antimicrobial properties of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in other areas of scientific research.
In conclusion, 2-Phenyl-1,6-dioxaspiro[2.4]heptan-7-one is a synthetic compound that has shown promising results in various scientific research studies. Its potential use as an anticancer agent and antibiotic makes it an attractive candidate for further research. However, further studies are needed to fully understand the long-term effects of this compound and its mechanism of action.
Applications De Recherche Scientifique
2-Phenyl-1,6-dioxaspiro[2.4]heptan-7-one has been used in various scientific research studies, including its use as a potential anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Propriétés
Numéro CAS |
171004-62-9 |
|---|---|
Nom du produit |
2-Phenyl-1,6-dioxaspiro[2.4]heptan-7-one |
Formule moléculaire |
C11H10O3 |
Poids moléculaire |
190.19 g/mol |
Nom IUPAC |
2-phenyl-1,6-dioxaspiro[2.4]heptan-7-one |
InChI |
InChI=1S/C11H10O3/c12-10-11(6-7-13-10)9(14-11)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
Clé InChI |
UTCZLMGWHXTXMJ-UHFFFAOYSA-N |
SMILES |
C1COC(=O)C12C(O2)C3=CC=CC=C3 |
SMILES canonique |
C1COC(=O)C12C(O2)C3=CC=CC=C3 |
Synonymes |
1,5-Dioxaspiro[2.4]heptan-4-one,2-phenyl-(9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B66947.png)

![[4-(Methylamino)benzoyl]oxidanium](/img/structure/B66950.png)
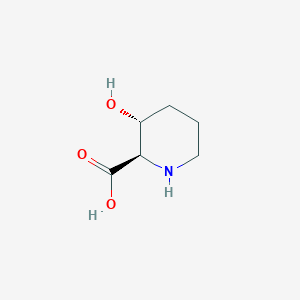
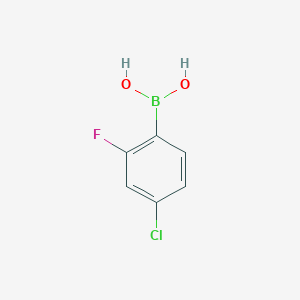

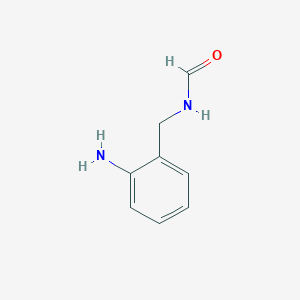
![4-(7-methyl-1H-benzo[d]imidazol-1-yl)butanenitrile](/img/structure/B66968.png)


![6,6-Difluorobicyclo[3.2.0]heptan-2-one](/img/structure/B66973.png)
